ATTO488-ProTx-II: A Technical Guide to its Mechanism of Action and Application
ATTO488-ProTx-II: A Technical Guide to its Mechanism of Action and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATTO488-ProTx-II is a fluorescently labeled peptide toxin that serves as a high-affinity and selective probe for studying the voltage-gated sodium channel Nav1.7, a key target in pain research. This guide provides an in-depth overview of the mechanism of action of ATTO488-ProTx-II, detailed experimental protocols for its characterization, and quantitative data on its interaction with various ion channels.
ProTx-II, a 30-amino acid peptide derived from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), is a potent inhibitor of specific voltage-gated sodium (Nav) and calcium (Cav) channels.[1][2] The conjugation of the fluorescent dye ATTO 488 to ProTx-II allows for the visualization and tracking of the toxin's binding to its target channels, making it a valuable tool for a range of applications, including fluorescence microscopy, flow cytometry, and high-content screening.[3][4]
Mechanism of Action
ATTO488-ProTx-II retains the core mechanism of its unlabeled counterpart, ProTx-II, acting as a gating modifier toxin . Unlike pore blockers that physically occlude the ion conduction pathway, ProTx-II inhibits channel function by modulating the voltage-dependent gating machinery.[5]
Specifically, ProTx-II binds to the extracellular S3-S4 linker of the voltage sensor domain II (VSD-II) of the Nav channel.[1] This interaction effectively "traps" the voltage sensor in its resting or closed conformation.[3] By preventing the outward movement of the S4 voltage-sensing segment in response to membrane depolarization, ProTx-II inhibits the channel from transitioning to the open state, thereby blocking sodium ion influx. This leads to a shift in the voltage-dependence of activation to more positive potentials.[5]
The ATTO 488 fluorophore, with an excitation maximum at 500 nm and an emission maximum at 520 nm, is a hydrophilic dye that facilitates the visualization of the toxin's localization on the cell membrane where Nav channels are expressed.[3] Studies have shown that the pharmacological properties of ProTx-II are well-preserved in its ATTO 488-conjugated form.[3][4]
Quantitative Data: Inhibitory Activity of ProTx-II and Analogs
The inhibitory potency of ProTx-II and its fluorescent analog, ATTO488-ProTx-II, has been quantified across various voltage-gated ion channels. The following table summarizes the half-maximal inhibitory concentrations (IC50) obtained from electrophysiological studies.
| Toxin | Channel | Cell Line | IC50 (nM) | Reference |
| ProTx-II | hNav1.7 | HEK293 | 0.3 | [4] |
| ProTx-II | hNav1.1 | HEK293 | 30 | [4] |
| ProTx-II | hNav1.2 | HEK293 | 150 | [4] |
| ProTx-II | hNav1.3 | HEK293 | 100 | [4] |
| ProTx-II | hNav1.4 | HEK293 | 100 | [4] |
| ProTx-II | hNav1.5 | HEK293 | 30 | [4] |
| ProTx-II | hNav1.6 | HEK293 | 100 | [4] |
| ATTO488-ProTx-II | hNav1.7 | CHO | ~10 | [3] |
| ProTx-II | hCav3.1 | HEK293 | 800 | [6] |
| ProTx-II | hCav3.2 | HEK293 | Preferential Blocker | [2] |
Experimental Protocols
Electrophysiological Recording (Automated Patch-Clamp)
This protocol outlines the methodology for assessing the inhibitory effect of ATTO488-ProTx-II on Nav channels using automated patch-clamp electrophysiology.[3]
1. Cell Culture:
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Stably transfected Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells expressing the Nav channel of interest are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
For recording, cells are harvested using a non-enzymatic cell dissociation solution.
2. Solutions:
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External Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-glucose, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.
3. Recording Procedure:
-
Automated patch-clamp recordings are performed using a high-throughput system.
-
Cells are captured and a whole-cell configuration is established.
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Membrane currents are recorded in voltage-clamp mode.
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To elicit Nav channel currents, cells are held at a holding potential of -100 mV and depolarized with a test pulse to 0 mV for 20 ms.
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A series of increasing concentrations of ATTO488-ProTx-II are applied to the external solution.
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The peak inward current is measured at each concentration to determine the dose-dependent inhibition.
Fluorescence Imaging
This protocol describes the use of ATTO488-ProTx-II for visualizing Nav1.7 channels in live cells.[1]
1. Cell Preparation:
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CHO cells stably expressing hNav1.7 and non-transfected CHO cells (as a negative control) are plated on glass-bottom dishes.
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Dorsal Root Ganglion (DRG) neurons can also be used to visualize endogenous Nav1.7.
2. Labeling:
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Cells are incubated with ATTO488-ProTx-II (e.g., 200 nM for DRG neurons, 1 µM for CHO-hNav1.7) in the culture medium for a specified time (e.g., 15 minutes) at room temperature.[1]
-
For nuclear counterstaining, a fluorescent nuclear dye (e.g., Hoechst or DAPI) can be added.
3. Imaging:
-
Cells are washed with a physiological saline solution to remove unbound toxin.
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Imaging is performed using a confocal microscope.
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The ATTO 488 fluorophore is excited using a 488 nm laser line, and emission is collected between 500 and 550 nm.
-
The nuclear stain is excited and its emission collected according to its specific spectral properties.
Mandatory Visualizations
Caption: Mechanism of ATTO488-ProTx-II Action.
Caption: Experimental Workflow for Characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Block of T-type calcium channels by protoxins I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent- and tagged-protoxin II peptides: potent markers of the Nav 1.7 channel pain target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of the activation pathway of the T-type calcium channel CaV3.1 by ProTxII - PMC [pmc.ncbi.nlm.nih.gov]
